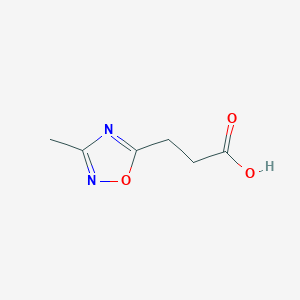

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS: 321392-79-4) is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a propanoic acid side chain at the 5-position. This compound is commercially available with a purity of ≥95% and is utilized in medicinal chemistry and organic synthesis, particularly as a building block for bioactive molecules . The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capacity, making it valuable in drug design .

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-5(11-8-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYLWWSEVELLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265903 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321392-79-4 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321392-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid has shown potential in the development of new pharmaceuticals due to its antimicrobial and anti-inflammatory properties . Research indicates that compounds with the oxadiazole moiety often exhibit significant biological activities, which can be harnessed for therapeutic applications .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound possess strong antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Agricultural Applications

The compound's unique structure also makes it suitable for use in agriculture as a potential pesticide or herbicide. Its efficacy in targeting specific biological pathways can lead to the development of environmentally friendly agricultural chemicals.

Case Study: Herbicidal Efficacy

In a controlled study, formulations containing this compound showed promising results in inhibiting the growth of common weeds without harming crop plants. This selective herbicidal action is attributed to its ability to interfere with plant metabolic processes.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Herbicidal | Selectively inhibits weed growth while protecting crops |

| Enzyme Inhibition | Potential to inhibit specific enzymes relevant to disease pathways |

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the oxadiazole ring.

- Alkylation with propanoic acid derivatives.

- Purification and characterization of the final product.

These synthetic methodologies can be optimized based on desired yields and purity levels .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as succinate dehydrogenase (SDH), affecting cellular respiration and energy production . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents attached to the heterocyclic core. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase solubility, while electron-withdrawing groups (e.g., bromo in ) may enhance crystallinity.

- Steric Effects : Bulky substituents like tert-butyl reduce reactivity in nucleophilic substitutions.

- Biological Relevance : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, aligning with trends in medicinal chemistry.

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS No. 321392-79-4) is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of amidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One significant mechanism involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition can disrupt cellular respiration and energy production, leading to potential therapeutic effects in various diseases .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, certain oxadiazole derivatives have shown effectiveness against bacterial strains such as E. coli and Bacillus mycoides, with minimum inhibitory concentration (MIC) values indicating their potency .

Enzyme Inhibition

The compound has been observed to inhibit key enzymes involved in metabolic pathways. Specifically, studies have shown that it can inhibit SDH activity, which is crucial for cellular energy metabolism . This inhibition may have implications for cancer treatment, as many cancer cells rely on altered metabolic pathways for survival.

Case Studies

- Inhibition of Dermal Fibrosis : A study highlighted the potential use of related oxadiazole compounds in preventing bleomycin-induced dermal fibrosis in mice. The inhibitors demonstrated significant reductions in connective tissue growth factor (CTGF) gene expression and fibrosis development .

- High Throughput Screening : In a phenotypic high-throughput screen using luciferase reporter assays, oxadiazole derivatives were identified as potent inhibitors of Rho/MRTF/SRF-mediated gene transcription, showcasing their potential in modulating gene expression linked to fibrosis .

Comparative Analysis

The structural uniqueness of this compound stems from its methyl substitution on the oxadiazole ring. This feature influences its reactivity and interaction with biological targets compared to similar compounds.

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits SDH; antimicrobial properties |

| 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | Structure | Antifibrotic effects; lower potency |

| 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid | Structure | Similar enzyme inhibition; varied efficacy |

Q & A

Q. What synthetic methodologies are recommended for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid, and how do reaction parameters affect yield?

Methodological Answer: The synthesis typically involves cyclization reactions between carboxylic acid derivatives and hydroxylamine intermediates. For example, a two-step approach may include:

Precursor Preparation : Reacting 3-methyl-1,2,4-oxadiazole with a propanoic acid derivative under reflux conditions.

Cyclization : Using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote oxadiazole ring formation.

Key parameters:

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Provides definitive structural confirmation. For example, bond angles in the oxadiazole ring (e.g., N–O–C ~120°) and intermolecular hydrogen bonding patterns (e.g., carboxylic acid dimerization) .

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 219.20 (C₁₀H₉N₃O₃) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Impurities ≥5% (e.g., unreacted precursors) can skew bioassay results. Validate purity via HPLC (≥95% by area) and elemental analysis .

- Structural Isomerism : Confirm the absence of regioisomers (e.g., 5-methyl vs. 3-methyl oxadiazole) using 2D NMR (COSY, HSQC) .

- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer for solubility, DMSO concentration <0.1% to avoid cytotoxicity) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G* basis set) to identify electrophilic sites. The oxadiazole ring’s electron-deficient C5 position is prone to nucleophilic attack .

- Molecular Dynamics Simulations : Model solvation effects (e.g., water vs. lipid bilayer) to predict stability in physiological conditions. Use software like GROMACS with AMBER force fields .

Q. How can researchers optimize the compound’s stability for long-term pharmacological studies?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight containers under nitrogen to prevent oxidation. Avoid exposure to light (use amber vials) .

- pH Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) across pH 1–8. Monitor via HPLC for degradation products (e.g., hydrolyzed oxadiazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.